H-Bond Donor Count vs. N-Methylated Analogs
[1-(4-Morpholin-4-ylphenyl)ethyl]amine possesses exactly one hydrogen-bond donor (the primary amine NH2) and three hydrogen-bond acceptors (morpholine oxygen, morpholine nitrogen, and primary amine nitrogen), as computed from its SMILES structure CC(N)C1=CC=C(N2CCOCC2)C=C1 . In contrast, its closest N-methylated analog, N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (CAS 920483-38-1), possesses zero H-bond donors (tertiary amine) [1]. This absolute difference of one H-bond donor fundamentally alters the compound's capacity to serve as a hydrogen-bond donor in target binding interactions, which is critical for fragment-based drug discovery where every donor/acceptor pair contributes measurably to binding enthalpy [2].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (primary amine NH2) |
| Comparator Or Baseline | N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (CAS 920483-38-1): HBD = 0 (tertiary amine) |
| Quantified Difference | Δ HBD = 1 (absolute difference of one full H-bond donor) |
| Conditions | Computed from canonical SMILES; HBD count validated per Lipinski's Rule of Five definition |
Why This Matters
For fragment screening libraries, H-bond donor count directly governs the compound's ability to satisfy polar interactions in target protein binding pockets; replacing a compound with one donor for one with zero donors eliminates a critical molecular recognition element in SAR campaigns.
- [1] PubChem. N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (CAS 920483-38-1). Molecular Formula: C13H20N2O; Molecular Weight: 220.31. Tertiary amine structure with zero H-bond donors. View Source
- [2] Bradshaw, W.J. et al. (2021). PDB ID: 5SBR. (1R)-1-[4-(morpholin-4-yl)phenyl]ethan-1-amine bound to CD44 domain demonstrates the relevance of primary amine H-bond donation in crystallographically validated fragment binding at 1.286 Å. View Source
